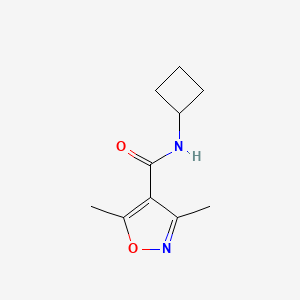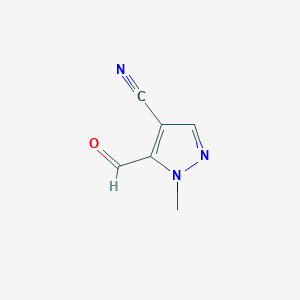
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This molecule is a thiazole-based compound that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate is not fully understood. However, it is believed that the thiazole moiety present in this molecule interacts with various enzymes and proteins involved in inflammation and cancer. The piperidine moiety present in this molecule interacts with viral and bacterial proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate has been found to have various biochemical and physiological effects. This molecule has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. It has also been found to inhibit the activity of viral and bacterial proteins, thereby preventing viral and bacterial infections.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate in lab experiments include its potential applications in medicinal chemistry and its ability to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and infectious diseases. The limitations of using this molecule in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate. One direction involves further studies on its potential applications in medicinal chemistry. Another direction involves further studies on its mechanism of action and the identification of its molecular targets. Additionally, future research could focus on the optimization of the synthesis method for this molecule and the development of analogs with improved properties.
Synthesis Methods
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate can be synthesized using various methods. One such method involves the reaction of tert-butyl 2-bromoacetate with 2-mercapto-4-(4-piperidinyl)-1,3-thiazole in the presence of a base such as potassium carbonate. Another method involves the reaction of tert-butyl 2-chloroacetate with 2-mercapto-4-(4-piperidinyl)-1,3-thiazole in the presence of a base such as sodium hydride. Both methods result in the formation of tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate.
Scientific Research Applications
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. This molecule has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. The thiazole moiety present in this molecule has been found to possess anti-inflammatory and anticancer properties. The piperidine moiety present in this molecule has been found to possess antiviral and antibacterial properties.
properties
IUPAC Name |
tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-12(17)8-11-9-19-13(16-11)10-4-6-15-7-5-10/h9-10,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDVLGMWYYCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CSC(=N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)

![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)
![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)